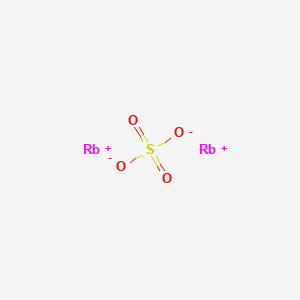

Rubidium sulfate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

7488-54-2 |

|---|---|

分子式 |

H2O4RbS |

分子量 |

183.55 g/mol |

IUPAC 名称 |

rubidium(1+);sulfate |

InChI |

InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI 键 |

XNNUAZGCOYTNQE-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |

规范 SMILES |

OS(=O)(=O)O.[Rb] |

其他CAS编号 |

7488-54-2 |

Pictograms |

Irritant |

同义词 |

rubidium sulfate |

产品来源 |

United States |

Foundational & Exploratory

rubidium sulfate crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Rubidium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of this compound (Rb₂SO₄). Detailed methodologies for its synthesis and characterization are presented, drawing from established experimental protocols. All quantitative data is summarized in clearly structured tables for easy comparison and reference.

Crystal Structure

This compound crystallizes in the orthorhombic system, belonging to the space group Pnma. This structure is characterized by three unequal crystallographic axes at right angles to each other.

Crystallographic Data

The lattice parameters and other key crystallographic data for this compound are summarized in the table below.

| Parameter | Value | Citation |

| Crystal System | Orthorhombic | |

| Space Group | Pnma | |

| Lattice Parameter, a | 7.82079(10) Å | |

| Lattice Parameter, b | 5.97778(7) Å | |

| Lattice Parameter, c | 10.44040(13) Å |

Physicochemical Properties

This compound is a white, crystalline solid that is highly soluble in water. Its physical, optical, and thermal properties are detailed below.

Physical Properties

| Property | Value | Citation |

| Molar Mass | 266.99 g/mol | [1] |

| Density | 3.613 g/cm³ | |

| Melting Point | 1074 °C | [1] |

| Boiling Point | 1700 °C | [1] |

Solubility in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Citation |

| 0 | 36.4 | [1] |

| 10 | 42.6 | [1] |

| 20 | 48.2 | [1] |

| 30 | 53.5 | [1] |

| 40 | 58.5 | [1] |

| 50 | 63.1 | [1] |

| 60 | 67.4 | [1] |

| 80 | 75.0 | [1] |

| 100 | 81.8 | [1] |

Optical Properties

This compound crystals are optically biaxial at room temperature.[2]

| Property | Value | Citation |

| Refractive Index (n_D) | 1.513 | |

| Optical Character | Biaxial | [2] |

| Angle between Optical Axes (2V) | 41.5° at room temperature | [2] |

| Optical Isotropic Point | 85 K | [2] |

Thermal Properties

| Property | Value | Citation |

| Molar Heat Capacity (C_p) at 298.15 K | 134 J/(mol·K) | [1] |

| Molar Enthalpy of Fusion (Δ_fus_H) | 38.4 kJ/mol | [1] |

| Phase Transition Temperature | ~922 K (from orthorhombic to hexagonal) | |

| Thermal Expansion Coefficient (α) | ||

| α_a at +25 °C | 65.4(3) × 10⁻⁶ °C⁻¹ | [3] |

| α_b at +25 °C | 59.7(2) × 10⁻⁶ °C⁻¹ | [3] |

| α_c at +25 °C | 58.6(2) × 10⁻⁶ °C⁻¹ | [3] |

| α_a at -170 °C | -10.3(3) × 10⁻⁶ °C⁻¹ | [3] |

| α_b at -170 °C | -8.6(2) × 10⁻⁶ °C⁻¹ | [3] |

| α_c at -170 °C | -9.7(2) × 10⁻⁶ °C⁻¹ | [3] |

Experimental Protocols

Synthesis of this compound Single Crystals by Slow Evaporation

This method is suitable for producing high-quality single crystals for structural analysis.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound (99.8% purity or higher) in deionized water at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution.[4]

-

Filtration: Filter the hot, saturated solution through a pre-warmed funnel with Whatman filter paper to remove any insoluble impurities.

-

Crystallization: Transfer the filtered solution to a clean, wide-mouthed beaker or crystallizing dish. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[5][6]

-

Incubation: Place the container in a location with a stable temperature and minimal vibrations to promote the growth of large, well-formed crystals.

-

Harvesting: After a period of several days to weeks, single crystals of suitable size for analysis will have formed. Carefully harvest the crystals from the solution and dry them on a filter paper.[4]

Characterization by Single-Crystal X-ray Diffraction (XRD)

This protocol outlines the general steps for determining the crystal structure of a synthesized this compound crystal.

-

Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.[7][8] Mount the selected crystal on a goniometer head using a suitable adhesive or a cryoloop.[9]

-

Data Collection: Mount the goniometer head on the diffractometer. The instrument is typically equipped with a MoKα (λ = 0.71073 Å) or CuKα radiation source.[4] A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[7]

-

Data Integration and Reduction: The intensities of the diffraction spots are integrated, and corrections are applied for factors such as polarization and absorption.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated structure factors.[7]

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information on phase transitions, thermal stability, and decomposition of the material.

-

Sample Preparation: Accurately weigh a small amount of the powdered this compound crystal (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.

-

Experimental Conditions:

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., room temperature to 1200 °C).[10]

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

-

-

Data Analysis:

-

DSC: The DSC curve reveals endothermic and exothermic events. The peak onset temperature of an endotherm can indicate a phase transition or melting, and the area under the peak is proportional to the enthalpy change of the process.

-

TGA: The TGA curve shows the change in mass as a function of temperature. A mass loss indicates decomposition or dehydration.

-

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Orthorhombic unit cell of this compound.

References

- 1. This compound [chemister.ru]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. colorado.edu [colorado.edu]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. fiveable.me [fiveable.me]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. scribd.com [scribd.com]

- 10. psecommunity.org [psecommunity.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of Rubidium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and preparation of rubidium sulfate (Rb₂SO₄), a crucial compound in various scientific and industrial applications. This document outlines the core chemical principles, experimental methodologies, and quantitative data associated with its laboratory-scale synthesis and industrial production.

Introduction

This compound is a stable, water-soluble, white crystalline solid with the chemical formula Rb₂SO₄.[1][2] It serves as a primary precursor for the production of other rubidium salts and metallic rubidium.[3][4] Its applications are diverse, ranging from a component in specialty glasses and catalysts to its use in hematology stains and as a thermoionic detector.[3][4] This guide details the primary methods for its synthesis, providing protocols for both laboratory and industrial settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, purification, and application of the compound.

| Property | Value | References |

| Molecular Formula | Rb₂SO₄ | [5] |

| Molecular Weight | 267.00 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 1050 °C | [2] |

| Boiling Point | 1700 °C | [2] |

| Density | 3.613 g/cm³ at 25 °C | [1] |

| Solubility in Water | 36 g/100g at 0°C, 82 g/100g at 100°C | [1] |

| Crystal Structure | Orthorhombic | [1] |

| CAS Number | 7488-54-2 | [5] |

Laboratory-Scale Synthesis of this compound

The laboratory preparation of this compound is primarily achieved through the neutralization of a rubidium base (hydroxide or carbonate) with sulfuric acid. These methods are straightforward and yield high-purity this compound.

Synthesis from Rubidium Hydroxide and Sulfuric Acid

This method involves the direct neutralization of rubidium hydroxide with sulfuric acid. The reaction is exothermic and proceeds with a high yield.

Chemical Equation:

2RbOH(aq) + H₂SO₄(aq) → Rb₂SO₄(aq) + 2H₂O(l)[3]

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

Preparation of Reactants: Prepare a solution of rubidium hydroxide (RbOH) of known concentration in deionized water. A commercially available 50% aqueous solution can be used.[6] Calculate the stoichiometric amount of dilute sulfuric acid (e.g., 1 M H₂SO₄) required for complete neutralization.

-

Reaction: Slowly add the sulfuric acid solution to the rubidium hydroxide solution with constant stirring. The reaction is exothermic, and the temperature of the mixture will rise. The addition should be controlled to maintain a moderate temperature.

-

Neutralization: Monitor the pH of the solution. Continue adding sulfuric acid dropwise until the solution is neutral (pH ≈ 7).

-

Concentration: Gently heat the resulting this compound solution to evaporate a portion of the water and concentrate the solution.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation and Purification: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. A final wash with a solvent in which this compound is insoluble, such as ethanol, can aid in drying.[7]

-

Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Logical Workflow for Synthesis from Rubidium Hydroxide:

Caption: Workflow for the synthesis of this compound from rubidium hydroxide.

Synthesis from Rubidium Carbonate and Sulfuric Acid

An alternative and common laboratory method utilizes rubidium carbonate as the starting material. This reaction produces carbon dioxide gas, which needs to be managed safely.

Chemical Equation:

Rb₂CO₃(aq) + H₂SO₄(aq) → Rb₂SO₄(aq) + H₂O(l) + CO₂(g)

Experimental Protocol:

-

Preparation of Reactants: Dissolve a known mass of rubidium carbonate (Rb₂CO₃) in a minimal amount of deionized water. Calculate the stoichiometric amount of dilute sulfuric acid required.

-

Reaction: Slowly and carefully add the dilute sulfuric acid to the rubidium carbonate solution with continuous stirring. Effervescence will occur due to the evolution of carbon dioxide gas. The addition should be slow to prevent excessive frothing.

-

Completion of Reaction: Continue adding sulfuric acid until the effervescence ceases, indicating that all the carbonate has reacted. Check the pH to ensure the solution is neutral.

-

Concentration and Crystallization: The subsequent steps of concentration, crystallization, isolation, and drying are similar to those described for the rubidium hydroxide method.[7] The solution is heated to 323-333 K to concentrate it, then cooled to room temperature to induce crystallization.[7]

-

Purification: The crystals are filtered, washed with alcohol, and air-dried.[7]

Logical Workflow for Synthesis from Rubidium Carbonate:

Caption: Workflow for the synthesis of this compound from rubidium carbonate.

Industrial Production of this compound

The industrial production of this compound is often integrated with the extraction of other alkali metals, particularly lithium, from minerals like lepidolite.[4] The process is complex and involves multiple stages to separate the various metal salts.

A common industrial route involves the sulfation-roasting-leaching of lepidolite ore.

Industrial Process Overview:

-

Ore Preparation: The lepidolite ore is first crushed and ground to a fine powder to increase the surface area for subsequent reactions.

-

Sulfation Roasting: The powdered ore is mixed with a sulfating agent, such as sulfuric acid or iron(II) sulfate, and roasted at high temperatures (e.g., 675 °C).[8] This process converts the alkali metal silicates in the ore into water-soluble sulfates.

-

Leaching: The roasted material (calcine) is then leached with water to dissolve the metal sulfates, including this compound, lithium sulfate, and potassium sulfate.

-

Purification and Separation: The resulting leachate undergoes a series of purification steps to remove impurities like aluminum and iron. Subsequently, various techniques, including crystallization and solvent extraction, are employed to separate the different alkali metal sulfates.

-

Solvent Extraction of Rubidium: Solvent extraction using specific organic phases, such as 4-tert-butyl-2-(α-methylbenzyl)-phenol (t-BAMBP), can be used to selectively extract rubidium ions from the concentrated sulfate solution.[9]

-

Stripping and Crystallization: The rubidium is then stripped from the organic phase using a sulfuric acid solution. The resulting this compound solution is concentrated, and the pure this compound is crystallized, often achieving a purity of over 98%.[9]

Industrial Production Workflow:

Caption: Industrial production of this compound from lepidolite ore.

Quantitative Data on Synthesis and Purity

The efficiency of this compound synthesis is evaluated by the yield and purity of the final product. The following tables summarize available quantitative data for both industrial and laboratory-scale preparations.

Table 2: Industrial Production Data for this compound from Lepidolite

| Process Stage | Parameter | Value | Reference |

| Sulfuric Acid Leaching of Lepidolite Slag | Rubidium Leaching Rate | 86.26% | [10] |

| Thermal Activation and Acid Leaching | Rubidium Extraction Rate | 99.55% | [11] |

| Solvent Extraction with t-BAMBP | Rubidium Extraction Efficiency | 97.02% | [9] |

| Final Product | Purity | 98.17 wt.% | [9] |

Table 3: Purity of Commercially Available this compound

| Purity Grade | Reference |

| ≥99% | [5] |

| 99.8% (metals basis) | [12] |

| 99.8% trace metals basis | |

| 99% | [13] |

Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds. For this compound, water is an effective solvent for this process due to the significant difference in its solubility at high and low temperatures.

Experimental Protocol for Recrystallization:

-

Dissolution: Dissolve the impure this compound in a minimum amount of hot deionized water (near boiling) to form a saturated solution.[14]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the solution can be further cooled in an ice bath.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the crystals to obtain the purified this compound.

Recrystallization Workflow:

Caption: Workflow for the purification of this compound by recrystallization.

Conclusion

This technical guide has detailed the primary methods for the synthesis and preparation of this compound. The laboratory-scale syntheses from rubidium hydroxide and rubidium carbonate are reliable methods for producing high-purity material for research purposes. The industrial production from lepidolite, while more complex, allows for the large-scale extraction of rubidium as a valuable co-product. The provided experimental protocols, quantitative data, and process workflows offer a comprehensive resource for researchers, scientists, and professionals in drug development and other fields requiring high-purity this compound.

References

- 1. This compound CAS#: 7488-54-2 [m.chemicalbook.com]

- 2. This compound | 7488-54-2 | HAA48854 | Biosynth [biosynth.com]

- 3. How do you make/prepare this compound K2SO4 equations for preparation of this compound chemicals needed apparatus method procedure H2SO4 + 2KOH ==> K2SO4 + 2H2O sulfuric acid + rubidium hydroxide ==> this compound + water revision notes doc brown's chemistry [docbrown.info]

- 4. Rubidium carbonate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. Rubidium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, 99.8% (metals basis) | Fisher Scientific [fishersci.ca]

- 13. This compound - ProChem, Inc. [prochemonline.com]

- 14. Home Page [chem.ualberta.ca]

Unveiling the Solubility Profile of Rubidium Sulfate: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility of rubidium sulfate in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates key solubility data, outlines detailed experimental methodologies for its determination, and presents a logical workflow for solubility studies.

Core Data Summary

This compound (Rb₂SO₄), a white crystalline solid, exhibits high solubility in aqueous solutions, a characteristic that is critical for its applications in various fields, including as a reagent in analytical chemistry and its exploration in pharmaceutical formulations.[1] Understanding its solubility in different media is paramount for process optimization and formulation development.

Table 1: Solubility of this compound in Water

The solubility of this compound in water demonstrates a significant positive correlation with temperature. This property is crucial for processes such as crystallization and for preparing solutions of varying concentrations.

| Temperature (°C) | Solubility ( g/100 g of water) |

| 0 | 36.4[2] |

| 10 | 42.6[2] |

| 20 | 48.2[2] |

| 25 | 50.8[3] |

| 30 | 53.5[2] |

| 40 | 58.5[2] |

| 50 | 63.1[2] |

| 60 | 67.4[2] |

| 80 | 75.0[2] |

| 100 | 81.8[2][4] |

Table 2: Solubility of this compound in Organic and Other Solvents

The solubility of this compound in organic solvents is markedly lower than in water. This is consistent with the general principle that inorganic salts with high lattice energies tend to be less soluble in less polar organic solvents.

| Solvent | Solubility | Reference |

| Ethanol | Sparingly soluble | [2] |

| Sulfuric Acid (at 20°C) | 31.96 g/100 g | [2] |

| Dimethyl Sulfoxide (DMSO) | Temperature-dependent solubility has been studied | [1] |

| Formamide/Water Mixtures | Solubility decreases with increasing formamide content | |

| N-Methylformamide/Water Mixtures | Solubility decreases with increasing N-methylformamide content | |

| N,N-Dimethylformamide/Water Mixtures | Solubility decreases with increasing N,N-dimethylformamide content |

General Solubility Trends for Alkali Metal Sulfates

The solubility of alkali metal sulfates in water generally shows a trend that is influenced by both lattice energy and hydration energy. For the alkali metal group, the trend is not strictly monotonic. In organic solvents, the solubility of alkali metal sulfates is generally low, particularly in non-polar solvents. This is due to the large difference in polarity between the ionic salt and the organic solvent molecules. In polar aprotic solvents like DMSO and DMF, some degree of solubility can be expected, though it is typically much lower than in water. The solubility of alkali metal sulfates in polar protic solvents, such as alcohols, is also generally limited.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline the methodologies for determining the solubility of this compound.

Method 1: Isothermal Saturation Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., deionized water, ethanol)

-

Constant temperature water bath or incubator

-

Stirring mechanism (magnetic stirrer or shaker)

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Gravimetric analysis equipment or a suitable analytical technique (e.g., ICP-OES for rubidium determination)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature water bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the withdrawn sample to remove any suspended solid particles.

-

Accurately weigh the filtered sample.

-

Evaporate the solvent from the sample in a drying oven at a suitable temperature until a constant weight of the dried this compound is achieved.

-

Calculate the solubility in grams of solute per 100 g of solvent.

Method 2: Polythermal Method (Visual Method)

This method involves observing the temperature at which a solution of known concentration becomes saturated upon cooling or unsaturated upon heating.

Materials:

-

This compound

-

Solvent

-

Test tube or a small reaction vessel

-

Calibrated thermometer

-

Heating and cooling bath with a controlled temperature ramp

-

Stirring mechanism

Procedure:

-

Prepare a series of solutions with known concentrations of this compound in the chosen solvent.

-

Place a solution of a specific concentration in a test tube and heat it while stirring until all the solid is dissolved.

-

Slowly cool the solution at a controlled rate while continuously stirring.

-

Record the temperature at which the first crystals of this compound appear. This is the saturation temperature for that specific concentration.

-

Repeat this process for solutions of different concentrations to construct a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

This guide serves as a foundational resource for professionals requiring accurate and detailed information on the solubility of this compound. The provided data and methodologies are intended to support further research and development in various scientific and industrial applications.

References

A Technical Guide to the Physical and Chemical Properties of Rubidium Sulfate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of rubidium sulfate (Rb₂SO₄). It is intended to serve as a technical resource, presenting key data, experimental methodologies, and relevant applications for professionals in scientific research and development.

Core Physicochemical Properties

This compound is an inorganic salt composed of two rubidium cations (Rb⁺) and one sulfate anion (SO₄²⁻). It presents as a white, crystalline solid and is known for its high solubility in water and thermal stability.[1] The fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | Rb₂SO₄[2][3] |

| Molar Mass | 266.99 g/mol [2][3][4] |

| Appearance | White crystalline powder or colorless rhombic crystals[2][3][5][6] |

| Density | 3.613 g/cm³ at 25 °C[3][7][8] |

| Melting Point | 1,050 °C (1,920 °F; 1,320 K)[3][7][9][10] |

| Boiling Point | 1,700 °C (3,090 °F; 1,970 K)[2][3][7] |

| Crystal Structure | Orthorhombic[11][12] |

| Refractive Index (n_D) | 1.513[6][10][11] |

| CAS Number | 7488-54-2[8][9] |

Detailed Physical Properties

2.1 Appearance and Crystal System this compound typically appears as colorless, rhombic crystals or a fine white crystalline powder.[2][6] It belongs to the orthorhombic crystal system, which describes a crystal structure with three unequal axes at right angles.[11][12]

2.2 Solubility A key characteristic of this compound is its high solubility in water, which increases significantly with temperature.[3][11] This property is crucial for its use in aqueous solutions as a reagent or for preparing other rubidium compounds.[6] Its solubility in ethanol, however, is sparse.[2]

| Temperature | Solubility (g / 100 g H₂O) |

| 0 °C | 36.4[3][11] |

| 25 °C | 50.8[3] |

| 100 °C | 81.8 - 82.0[3][11][13] |

2.3 Thermal Stability With a melting point of 1,050 °C and a boiling point of 1,700 °C, this compound is a thermally stable compound.[3] This high thermal stability is indicative of the strong ionic bonds between the rubidium and sulfate ions.

Chemical Properties and Reactivity

This compound is a stable salt, though it is hygroscopic and should be stored in a dry place.[14][15] Its chemical behavior is typical of an alkali metal sulfate.

3.1 Key Reactions

-

Formation of Acid Salt : When reacted with sulfuric acid, this compound converts to rubidium hydrogen sulfate (RbHSO₄).[3]

-

Rb₂SO₄ + H₂SO₄ → 2 RbHSO₄

-

-

Formation of Double Salts : It can react with other metal sulfates to form double salts, such as with yttrium(III) sulfate.[3]

-

Y₂(SO₄)₃ + Rb₂SO₄ → Rb₃[Y(SO₄)₃] (in solution)

-

-

Incompatibilities : this compound should be kept away from strong oxidizing agents.[16]

-

Hazardous Decomposition : When heated to decomposition, it may emit toxic sulfur oxide fumes.[16]

Caption: Chemical pathways of this compound.

Experimental Protocols

4.1 Synthesis via Neutralization Reaction

A common and straightforward method for preparing this compound is through the neutralization of rubidium carbonate with sulfuric acid.[1][11][13]

Methodology:

-

Preparation : Accurately weigh a sample of rubidium carbonate (Rb₂CO₃) and dissolve it in a minimal amount of deionized water in a beaker with gentle heating.

-

Titration/Neutralization : Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) to the rubidium carbonate solution while stirring. The reaction will produce carbon dioxide gas, causing effervescence.

-

Rb₂CO₃(aq) + H₂SO₄(aq) → Rb₂SO₄(aq) + H₂O(l) + CO₂(g)

-

-

Completion : Continue adding acid dropwise until the effervescence ceases, indicating the complete consumption of the carbonate. Check the pH to ensure it is neutral (pH ~7).

-

Crystallization : Gently heat the resulting this compound solution to evaporate a portion of the water and concentrate the solution.

-

Isolation : Allow the concentrated solution to cool slowly to room temperature, which will induce the crystallization of this compound. For higher purity, the process can be controlled via slow evaporation.

-

Purification : Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water or ethanol to remove any soluble impurities.[11]

-

Drying : Dry the purified crystals in a desiccator or a low-temperature oven to obtain the final product.

Caption: Experimental workflow for synthesis.

4.2 Protocol for Crystal Structure Analysis via X-ray Diffraction (XRD)

The definitive method for determining the crystal structure of a compound like this compound is X-ray diffraction.

Methodology:

-

Sample Preparation : A high-purity, crystalline sample of this compound is required. For powder XRD, the sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. For single-crystal XRD, a suitable, defect-free crystal is selected and mounted on a goniometer head.

-

Data Collection : The prepared sample is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the sample. As the sample is rotated, the X-rays are diffracted by the crystal lattice planes. A detector records the intensity of the diffracted X-rays at various angles (2θ).

-

Data Processing : The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed. The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement : The processed data is used to solve the crystal structure, which involves determining the positions of each atom (rubidium, sulfur, and oxygen) within the unit cell. This initial model is then refined against the experimental data to achieve the best possible fit, yielding precise bond lengths and angles.

Applications in Research and Drug Development

The distinct properties of this compound make it a valuable compound in various scientific and industrial fields.

-

Chemical Synthesis : It serves as a primary raw material for the production of other rubidium salts and compounds.[6][13]

-

Catalysis : It is used in the preparation of specialized rubidium-based catalysts.[6]

-

Advanced Materials : In glass manufacturing, the addition of this compound can enhance thermal and optical properties, making it useful for specialty glasses, optics, and electronics.[6]

-

Biochemistry : The compound is sometimes employed in studies of enzyme activity, where it can influence reaction kinetics.[6]

-

Pharmaceutical Research : There is exploratory interest in using this compound in drug formulation to potentially enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).[6]

-

Analytical Chemistry : It is used as a reagent in certain analytical techniques and as a thermoionic detector when fused on a ceramic bead.[6][11]

References

- 1. CAS 7488-54-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chemister.ru]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. americanelements.com [americanelements.com]

- 6. chemimpex.com [chemimpex.com]

- 7. elementschina.com [elementschina.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound - ProChem, Inc. [prochemonline.com]

- 10. 7488-54-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound CAS#: 7488-54-2 [m.chemicalbook.com]

- 12. This compound - Wikidata [wikidata.org]

- 13. This compound | 7488-54-2 [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Rubidium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of rubidium sulfate, with a focus on its molecular characteristics and synthesis. The information is presented to support research and development activities where this inorganic compound is of interest.

Core Properties of this compound

This compound is an inorganic compound that is a moderately water- and acid-soluble source of rubidium.[1][2] It appears as a white, crystalline solid.[3][4] The compound is comprised of two rubidium cations (Rb⁺) and one sulfate anion (SO₄²⁻).[5]

The key molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Formula | Rb₂SO₄ | [3][4][5] |

| Molecular Weight | 266.999 g/mol | [1] |

| Alternate Molecular Weight | 267.0 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][3][4] |

| Density | 3.613 g/cm³ at 25°C | [1][3] |

| Melting Point | 1050 °C | [1][3] |

| Boiling Point | 1700 °C | [1] |

| Water Solubility | 36 g/100g at 0°C; 82 g/100g at 100°C | [1] |

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound via the neutralization of rubidium carbonate with sulfuric acid.[1][5] This method is favored for its straightforward reaction and high yield of the desired salt.

-

Rubidium Carbonate (Rb₂CO₃), 99%+ purity

-

Sulfuric Acid (H₂SO₄), 1 M solution

-

Deionized Water

-

pH indicator paper or a calibrated pH meter

-

Crystallizing dish

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

-

Preparation of Rubidium Carbonate Solution: Accurately weigh a predetermined amount of rubidium carbonate and dissolve it in a minimal amount of deionized water in a beaker with gentle stirring.

-

Neutralization: Slowly add the 1 M sulfuric acid solution dropwise to the rubidium carbonate solution while continuously stirring. Monitor the pH of the solution periodically. The reaction will produce carbon dioxide gas, so effervescence is expected. Reaction: Rb₂CO₃ + H₂SO₄ → Rb₂SO₄ + H₂O + CO₂[1]

-

Endpoint Determination: Continue adding sulfuric acid until the solution reaches a neutral pH of approximately 7.0. At this point, the effervescence will have ceased, indicating the complete reaction of the carbonate.

-

Crystallization: Transfer the resulting this compound solution to a crystallizing dish and gently heat it to evaporate some of the water and concentrate the solution. Do not boil.

-

Cooling and Precipitation: Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. This compound crystals will precipitate out of the solution. For improved yield, the solution can be further cooled in an ice bath.

-

Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualized Data and Workflows

The following diagrams provide a visual representation of the molecular composition and the experimental workflow for the synthesis of this compound.

Caption: Molecular composition of this compound.

Caption: Experimental workflow for this compound synthesis.

References

A Technical Guide to the History, Discovery, and Application of Rubidium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rubidium sulfate, from its historical discovery rooted in the pioneering work of 19th-century spectroscopy to its modern applications in biomedical research. This document details the physicochemical properties, synthesis protocols, and the critical role of the rubidium ion as a surrogate for potassium in cellular and drug discovery assays.

History and Discovery

The story of this compound begins with the discovery of its constituent element, rubidium. In 1861, German scientists Robert Bunsen and Gustav Kirchhoff, working at the University of Heidelberg, identified rubidium using a novel technique they had developed: flame spectroscopy.[1][2][3] While analyzing the mineral lepidolite, a type of mica, they observed a set of brilliant deep red lines in its emission spectrum, which did not correspond to any known element.[1][2] They aptly named the new element "rubidium" from the Latin word rubidus, meaning "deepest red," in honor of these characteristic spectral lines.[1][2]

Their initial, painstaking process involved processing approximately 150 kg of lepidolite, which contained only a small fraction of rubidium.[2] Bunsen and Kirchhoff's method relied on the fractional crystallization of salts. They found that both potassium and rubidium form sparingly soluble salts with chloroplatinic acid. By exploiting a slight difference in the solubility of these salts in hot water, they were able to isolate the less soluble rubidium hexachloroplatinate (Rb₂PtCl₆). Subsequent reduction of this compound yielded 0.51 grams of rubidium chloride (RbCl), which was used for further study and the initial estimation of rubidium's atomic weight at 85.36, remarkably close to the modern accepted value of 85.4678.

While Bunsen and Kirchhoff's publications primarily detail the isolation of rubidium chloride, the synthesis of other salts, including the sulfate, would have followed using standard 19th-century chemical methods. The conversion of the isolated chloride to sulfate was a logical next step for the full characterization of the new element's chemical properties.

Physicochemical Properties

This compound (Rb₂SO₄) is a white, crystalline solid. It is highly soluble in water and thermally stable. The key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | Rb₂SO₄ |

| Molar Mass | 266.99 g/mol |

| Appearance | White crystalline solid |

| Density | 3.613 g/cm³ |

| Melting Point | 1,050 °C (1,320 K) |

| Boiling Point | 1,700 °C (1,970 K) |

| Crystal Structure | Orthorhombic |

| Solubility in Water | 36.4 g/100 mL at 0 °C 50.8 g/100 mL at 25 °C 81.8 g/100 mL at 100 °C |

| Refractive Index (n_D) | 1.513 |

Experimental Protocols

This section provides detailed methodologies for both the historical and modern synthesis of this compound, as well as a key application in drug discovery.

This protocol is based on the general chemical knowledge available in the 1860s and represents a plausible method for converting the rubidium chloride, isolated by Bunsen and Kirchhoff, into this compound for further characterization.

Objective: To prepare this compound from rubidium chloride.

Materials:

-

Rubidium chloride (RbCl), prepared as per Bunsen and Kirchhoff's method.

-

Concentrated sulfuric acid (H₂SO₄).

-

Distilled water.

-

Ethanol (for washing, optional).

-

Porcelain crucible.

-

Bunsen burner or equivalent heating apparatus.

-

Filtration apparatus.

Methodology:

-

Conversion to Sulfate: A precisely weighed amount of rubidium chloride is placed into a porcelain crucible.

-

An excess of concentrated sulfuric acid is carefully added to the crucible to fully moisten the salt.

-

The crucible is gently heated in a fume hood. Hydrogen chloride gas will be evolved as the chloride is displaced by the less volatile sulfate.

-

Reaction:2 RbCl + H₂SO₄ → Rb₂SO₄ + 2 HCl(g)

-

-

Heating is continued until the fuming of HCl gas ceases, indicating the reaction is complete. The temperature is then carefully raised to drive off the excess sulfuric acid.

-

Purification (Crystallization): The crude this compound residue is allowed to cool.

-

The solid is dissolved in a minimum amount of hot distilled water.

-

The solution is filtered while hot to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly. Colorless crystals of this compound will precipitate from the solution.

-

The crystals are collected by filtration and may be washed with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a desiccator or a low-temperature oven.

This protocol describes a standard, reliable method for preparing high-purity this compound from common laboratory reagents.

Objective: To prepare pure this compound via neutralization.

Materials:

-

Rubidium carbonate (Rb₂CO₃) or Rubidium hydroxide (RbOH).

-

Dilute sulfuric acid (H₂SO₄, e.g., 1 M).

-

pH indicator (e.g., litmus paper or a pH meter).

-

Deionized water.

-

Crystallizing dish.

-

Heating plate and magnetic stirrer.

Methodology:

-

Reaction: A known quantity of rubidium carbonate is dissolved in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

Slowly, and with constant stirring, dilute sulfuric acid is added dropwise to the rubidium carbonate solution. Carbon dioxide will effervesce.

-

Reaction:Rb₂CO₃(aq) + H₂SO₄(aq) → Rb₂SO₄(aq) + H₂O(l) + CO₂(g)

-

-

The sulfuric acid is added until the solution is neutral (pH ~7), as checked with a pH meter or by the cessation of gas evolution.

-

Crystallization: The resulting this compound solution is transferred to a crystallizing dish.

-

The solution is gently heated to evaporate some of the water and concentrate the solution.

-

The concentrated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Isolation and Drying: The formed crystals are collected by vacuum filtration, washed with a small amount of ice-cold deionized water, and dried to a constant weight.

For drug development professionals, the similarity between rubidium (Rb⁺) and potassium (K⁺) ions allows Rb⁺ to be used as a non-radioactive tracer to study the function of potassium channels.[5][8] This assay is a cornerstone for high-throughput screening of compounds that modulate K⁺ channel activity.

Objective: To measure the activity of a specific potassium channel expressed in a cell line by quantifying Rb⁺ efflux.

Materials:

-

HEK293 cells (or other suitable cell line) expressing the potassium channel of interest.

-

Cell culture medium and plates (e.g., 96-well).

-

Loading Buffer: Physiological buffer with KCl replaced by RbCl (e.g., 5.4 mM RbCl).

-

Wash Buffer: Physiological buffer containing KCl but no RbCl.

-

Stimulation Buffer: Wash buffer containing a high concentration of KCl (e.g., 50 mM) to depolarize the cell membrane and open voltage-gated channels, or a specific ligand to open ligand-gated channels.

-

Test compounds dissolved in a suitable vehicle (e.g., DMSO).

-

Cell lysis buffer (e.g., 1% Triton X-100).

-

Flame Atomic Absorption Spectrometer (AAS) or Ion Channel Reader (ICR).

Methodology:

-

Cell Plating: Seed cells expressing the target K⁺ channel into 96-well plates and culture until they form a confluent monolayer.

-

Rubidium Loading: Aspirate the culture medium and replace it with Loading Buffer containing RbCl. Incubate for 3-4 hours to allow cells to accumulate Rb⁺ ions.

-

Washing: Aspirate the Loading Buffer and wash the cell monolayer 2-3 times with Wash Buffer to remove all extracellular Rb⁺.

-

Compound Incubation: Add Wash Buffer containing the test compounds (or vehicle control) to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Channel Activation: Add Stimulation Buffer to the wells to activate the potassium channels. This creates an electrochemical gradient favoring the efflux of intracellular Rb⁺ through the open channels. Incubate for a defined period (e.g., 5-10 minutes).

-

Sample Collection: Carefully remove the supernatant from each well and transfer it to a new plate. This sample contains the Rb⁺ that has effluxed from the cells.

-

Cell Lysis: Add lysis buffer to the remaining cell monolayer in the original plate to release the intracellular Rb⁺. This sample contains the Rb⁺ that remained in the cells.

-

Quantification: Measure the rubidium concentration in both the supernatant and the lysate samples using Flame AAS or a dedicated Ion Channel Reader.

-

Data Analysis: Calculate the percentage of Rb⁺ efflux for each well using the formula:

-

% Efflux = [Rb⁺_supernatant / (Rb⁺_supernatant + Rb⁺_lysate)] * 100

-

-

Interpretation: Channel blockers will decrease the % efflux compared to the stimulated control, while channel openers will increase it.

Application in Drug Discovery: K⁺ Channel Signaling Pathway

The rubidium efflux assay provides a functional readout of K⁺ channel activity, which is a critical target class in many therapeutic areas, including cardiology, neuroscience, and immunology. The ability of Rb⁺ to permeate K⁺ channels allows for the direct measurement of channel function in a cellular context.

References

- 1. Rubidium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. chemicool.com [chemicool.com]

- 3. Rubidium | Properties, Uses, & Isotopes | Britannica [britannica.com]

- 4. Rubidium - Wikipedia [en.wikipedia.org]

- 5. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aurorabiomed.com [aurorabiomed.com]

- 7. aurorabiomed.com [aurorabiomed.com]

- 8. Rubidium Efflux as a Tool for the Pharmacological Characterisation of Compounds with BK Channel Opening Properties | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Natural Occurrence and Industrial Sourcing of Rubidium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidium, a rare alkali metal, holds significant promise in various high-technology and biomedical applications. Its salt, rubidium sulfate (Rb₂SO₄), is a key compound in many of these fields. This technical guide provides an in-depth exploration of the natural occurrence of rubidium and the primary sources and methodologies for the production of this compound. It clarifies that this compound is not a naturally occurring mineral but is synthesized from rubidium-bearing geological deposits. This guide details the mineralogical sources, their typical rubidium concentrations, and the intricate experimental protocols for extraction and purification. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Natural Occurrence of Rubidium

Rubidium does not form its own distinct minerals. Instead, it is primarily found as a substituent for potassium in various minerals due to their similar ionic radii.[1] The concentration of rubidium in these host minerals is typically low, making its extraction a complex and often secondary objective to the mining of more abundant elements like lithium and cesium.[2][3]

Primary Mineral Sources

The principal mineral sources of rubidium are pegmatitic minerals, which are coarse-grained igneous rocks formed during the final stages of magma crystallization.[4] The most commercially significant of these are:

-

Lepidolite: A lithium-rich mica, lepidolite is the most common commercial source of rubidium.[2] Its rubidium content, typically in the form of rubidium oxide (Rb₂O), can range from 0.3% to as high as 3.5%.[5]

-

Pollucite: A cesium-aluminum-silicate mineral, pollucite is another significant source of rubidium, often found in association with lepidolite.[4] It can contain up to 1.4% rubidium.[6]

-

Zinnwaldite: A lithium-iron mica, zinnwaldite also contains commercially viable concentrations of rubidium.[7]

-

Carnallite: This evaporite mineral, a hydrated potassium magnesium chloride, can also contain trace amounts of rubidium.[2]

Brine Sources

In recent years, salt lake brines and geothermal waters have emerged as promising alternative sources of rubidium.[8][9] While the concentration of rubidium in these brines is often very low, advancements in extraction technologies are making their commercial exploitation increasingly feasible.[8] For instance, breakthroughs have been made in extracting high-purity rubidium chloride from potassium chloride materials containing as little as 0.001% rubidium.[8]

Quantitative Data on Rubidium Sources

The following tables summarize the typical concentrations of rubidium found in its primary mineral and brine sources.

| Mineral | Chemical Formula | Typical Rubidium (Rb) Content (%) | Typical Rubidium Oxide (Rb₂O) Content (%) |

| Lepidolite | K(Li,Al)₃(Al,Si,Rb)₄O₁₀(F,OH)₂ | 0.2 - 3.2 | 0.3 - 3.5[2][5] |

| Pollucite | (Cs,Na)₂(Al₂Si₄O₁₂)·2H₂O | Up to 1.3 | Up to 1.4[6] |

| Zinnwaldite | KLiFeAl(AlSi₃)O₁₀(F,OH)₂ | Varies, often associated with lepidolite | Up to 1%[2] |

| Carnallite | KMgCl₃·6H₂O | Trace amounts | Up to 0.2%[6] |

| Source | Location Example | Rubidium Concentration |

| Salt Lake Brine | Qarhan Salt Lake, China | As low as 0.001% in potassium chloride feedstock[8] |

| Seawater | Average | 125 µg/L[2] |

Production of this compound

This compound is not mined directly but is produced through the chemical processing of rubidium-bearing minerals and brines. The general workflow involves the extraction of rubidium into a solution, followed by purification and crystallization of this compound.

Experimental Protocol: Sulfuric Acid Leaching of Lepidolite

A prevalent method for extracting rubidium from lepidolite involves direct leaching with sulfuric acid. This process dissolves the rubidium, along with other alkali metals, into a sulfate solution.

Materials and Equipment:

-

Finely ground lepidolite ore

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Reaction vessel (e.g., three-neck flask)

-

Condenser

-

Filtration apparatus (e.g., Buchner funnel)

-

pH meter

Procedure:

-

Leaching:

-

Place a known quantity of finely ground lepidolite ore into the reaction vessel.

-

Add a specific volume of sulfuric acid solution of a predetermined concentration (e.g., 3.53 mol/L).[1] The liquid-to-solid ratio is a critical parameter (e.g., 5.86:1).[1]

-

Heat the mixture to a controlled temperature (e.g., 85°C) under constant stirring (e.g., 480 r/min) for a specified duration (e.g., 91.64 minutes).[1]

-

-

Filtration:

-

After the leaching period, allow the slurry to cool.

-

Separate the pregnant leach solution (containing dissolved sulfates) from the solid residue by filtration.

-

Wash the residue with deionized water to recover any remaining dissolved salts.

-

-

Impurity Removal:

-

The resulting leachate will contain this compound, along with sulfates of other alkali metals (lithium, potassium, cesium) and impurities like iron and aluminum.

-

Adjust the pH of the solution to precipitate iron and aluminum hydroxides, which are then removed by filtration.[2]

-

-

Solvent Extraction for Rubidium Separation:

-

The purified solution undergoes a solvent extraction process to selectively separate rubidium from other alkali metals.

-

An organic extractant, such as 4-tert-butyl-2-(α-methylbenzyl)-phenol (t-BAMBP), is mixed with the aqueous solution under specific pH conditions (adjusted with NaOH).[8][10]

-

Rubidium is selectively transferred to the organic phase.

-

-

Stripping and Crystallization:

-

The rubidium-loaded organic phase is then "stripped" by mixing it with a dilute acid solution (e.g., 0.1 mol/L H₂SO₄) to transfer the rubidium back into an aqueous phase as a concentrated this compound solution.[8]

-

This final solution is evaporated to induce crystallization, yielding high-purity this compound.[8]

-

Alternative Production Method: Roasting with Iron (II) Sulfate

An alternative to direct acid leaching is a roasting process, which can enhance the extraction of alkali metals.

Procedure:

-

Roasting:

-

Lepidolite ore is mixed with iron (II) sulfate (FeSO₄) at a specific mass ratio (e.g., 2:1 FeSO₄ to lepidolite).

-

The mixture is roasted at a controlled temperature (e.g., 675°C) for a defined period (e.g., 90 minutes).

-

During roasting, the sulfates react with the minerals, converting the alkali metals into water-soluble sulfates.

-

-

Water Leaching:

-

The roasted calcine is then leached with water to dissolve the this compound and other alkali metal sulfates.

-

-

Purification:

-

The subsequent purification steps, including impurity removal, solvent extraction, and crystallization, are similar to those described in the sulfuric acid leaching protocol.

-

Commercial Sources of this compound

High-purity this compound is commercially available from various chemical suppliers. It is typically offered in grades ranging from 99% to 99.999% purity. The end product is a white crystalline powder.

Conclusion

While this compound does not occur naturally, its precursor, rubidium, is found in several key minerals and is increasingly being sourced from brines. The production of high-purity this compound is a multi-step process involving either direct acid leaching or roasting of rubidium-bearing ores, followed by sophisticated purification techniques such as solvent extraction. A thorough understanding of these sources and extraction methodologies is crucial for ensuring a stable supply of this critical material for advanced research and development in the pharmaceutical and other high-technology sectors. The detailed protocols and quantitative data provided in this guide offer a solid foundation for professionals working with or researching rubidium and its compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. Qinghai Institute of Salt Lakes Makes New Progress in Rubidium Extraction Research at Chaerhan Salt Lake----Qinghai Institute of Salt Lakes Chinese Academy of Sciences [english.isl.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. US3510257A - Process of separating rubidium from alkali metal impurities - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Low-Temperature Secrets of Rubidium Sulfate: A Technical Guide to its 85 K Phase Transition

For Researchers, Scientists, and Drug Development Professionals

Rubidium sulfate (Rb₂SO₄), a compound of interest in various scientific domains, exhibits a subtle yet significant phase transition at cryogenic temperatures. This technical guide provides a comprehensive overview of the known characteristics of this low-temperature phenomenon, focusing on the transition occurring at approximately 85 K. While extensive research has been conducted on the room temperature properties of this compound, this document consolidates the available data on its behavior at low temperatures, highlighting key structural and optical changes.

The 85 K Phase Transition: An Optical Perspective

The most well-documented feature of this compound at low temperatures is a phase transition at 85 K, primarily characterized by a change in its optical properties. At room temperature, Rb₂SO₄ crystals are optically biaxial. However, as the temperature is lowered, the angle between the two optical axes decreases almost linearly. At 85 K, this angle becomes zero, causing the crystal to transition to an optically uniaxial state[1][2].

This transition is a result of temperature-induced deformations of the optical indicatrix of the crystal. The relationship between the refractive indices changes at this point. Above 85 K, the relationship is nₓ > n₂ > nᵧ, while below this temperature, it becomes n₂ > nₓ > nᵧ. At the transition temperature of 85 K, the refractive indices along two axes become equal (nₓ = n₂)[1].

Table 1: Optical Properties of this compound at Low Temperatures

| Temperature (K) | Angle Between Optical Axes (2V) | Optical Class |

| Room Temperature | 41.5°[1][2] | Biaxial |

| 85 | 0°[1][2] | Uniaxial |

Structural and Physical Properties

At room temperature (25 °C), this compound possesses an orthorhombic crystal structure belonging to the space group Pnam. The unit cell parameters have been determined as a = 7.8128(5) Å, b = 10.4255(7) Å, and c = 5.9694(5) Å.

Studies on the dilatometric properties of Rb₂SO₄ reveal that the linear dimensions and volume of the crystal decrease with decreasing temperature. The relative elongation is anisotropic, and this anisotropy decreases as the temperature approaches the 85 K transition point[3].

Table 2: Physical Properties of this compound

| Property | Value | Conditions |

| Crystal System (Room Temp.) | Orthorhombic | 25 °C |

| Space Group (Room Temp.) | Pnam | 25 °C |

| Unit Cell Parameters (a, b, c) | 7.8128(5) Å, 10.4255(7) Å, 5.9694(5) Å | 25 °C |

| Density (calculated) | 3.647 g/cm³ | 25 °C |

| Melting Point | 1050 °C | - |

| Boiling Point | 1700 °C | - |

| Solubility in Water | 50.8 g/mL | 25 °C |

Information Gap: A significant gap in the current body of research is the lack of detailed crystallographic data for this compound below the 85 K phase transition. While the change in optical symmetry suggests a structural modification, the precise crystal structure and space group of the low-temperature phase have not been reported in the available literature. Furthermore, there is a notable absence of calorimetric data, such as specific heat measurements or the enthalpy of the phase transition at 85 K.

Experimental Methodologies

The investigation of the low-temperature phase transition in this compound has primarily relied on two key experimental techniques: dilatometry and the measurement of optical properties.

Crystal Growth

High-quality single crystals of this compound are a prerequisite for these studies. The commonly employed method for their preparation is the slow evaporation of a repeatedly recrystallized aqueous solution of pure Rb₂SO₄ at a controlled temperature (e.g., 310 K)[3]. This process typically yields optically transparent, prismatic crystals. Another reported method involves crystal growth from a melt of Rb₂SO₄.

Dilatometry

The thermal expansion of Rb₂SO₄ crystals has been studied using a quartz dilatometer. This instrument measures the change in length of a sample as a function of temperature. For low-temperature measurements, the sample is placed in a nitrogen cryostat, and the temperature is controlled by blowing liquid nitrogen vapors. A copper-constantan thermocouple is typically used for temperature measurement[3].

Measurement of Optical Properties

The determination of the optical class and the angle between the optical axes is performed by observing the conoscopic interference patterns of the crystal. In the biaxial state (T > 85 K), the pattern consists of isochromes and two hyperbolas (isogyres). As the temperature decreases, the isogyres approach each other, and at the transition point (T = 85 K), they form a characteristic "Maltese cross" pattern, indicative of a uniaxial crystal[1].

The experimental setup for these measurements typically involves a polarizing microscope equipped with a cooling stage to control the sample temperature. Monochromatic light is passed through the crystal, and the resulting interference pattern is observed.

Logical Workflow for Characterizing the Phase Transition

The following diagram illustrates a logical workflow for the comprehensive characterization of the low-temperature phase transition in this compound, incorporating the known experimental techniques and highlighting the areas where further research is needed.

References

Thermal Stability and Decomposition of Rubidium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of rubidium sulfate (Rb₂SO₄). The information is compiled from various scientific sources to assist researchers and professionals in understanding the high-temperature behavior of this inorganic compound. This document details its physical and thermal properties, decomposition pathway, and generalized experimental protocols for thermal analysis.

Physical and Thermal Properties of this compound

This compound is a white, crystalline solid with a high degree of thermal stability.[1] It is soluble in water and exhibits typical properties of an alkali metal sulfate.[1][2] A summary of its key physical and thermal properties is presented in Table 1.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | References |

| Molecular Formula | Rb₂SO₄ | [3] |

| Molar Mass | 266.99 g/mol | [4] |

| Melting Point | 1050 - 1074 °C | [3][4][5] |

| Boiling Point | 1700 °C | [4][5] |

| Density | 3.613 g/cm³ at 25 °C | [3][5] |

| Appearance | White crystalline solid | [3] |

Thermal Decomposition of this compound

Alkali metal sulfates are known for their high thermal stability, with the stability increasing down the group.[2] this compound is, therefore, a very thermally stable compound.

Decomposition Pathway and Products

High-temperature mass spectrometric studies have been crucial in elucidating the decomposition mechanism of this compound. Research indicates that the primary decomposition pathway involves the breakdown of this compound into gaseous rubidium metal, sulfur dioxide, and oxygen.[6]

The overall decomposition reaction is as follows:

Rb₂SO₄(s) → 2Rb(g) + SO₂(g) + O₂(g)[6]

In addition to decomposition, sublimation of molecular this compound also occurs at high temperatures:

Rb₂SO₄(s) → Rb₂SO₄(g)[6]

It has been observed that for the heavier alkali metal sulfates, including this compound, sublimation as molecules becomes an increasingly important process at elevated temperatures.[6]

Quantitative Data on Thermal Decomposition

For the sublimation process, the following thermodynamic data have been determined:

Table 2: Thermodynamics of Sublimation for this compound

| Parameter | Value | Reference |

| ΔH⁰s, 1123 K (kcal/mol) | 69.7 ± 1.0 | [6] |

| ΔS⁰s, 1123 K (eu) | 27.4 ± 0.8 | [6] |

Experimental Protocols for Thermal Analysis

The following sections describe generalized methodologies for thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which are standard techniques for evaluating the thermal stability and decomposition of inorganic salts like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperatures of materials.

A generalized experimental protocol for the TGA of this compound would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a tared TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup:

-

The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

A purge gas (e.g., high-purity nitrogen or argon for an inert atmosphere, or air/oxygen for an oxidative atmosphere) is set to a constant flow rate (e.g., 20-100 mL/min) to ensure a stable and controlled environment around the sample.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature above the expected decomposition range (e.g., 1500 °C for this compound) at a constant heating rate (e.g., 10 °C/min).

-

An initial isothermal period at a low temperature (e.g., 30-40 °C) can be included to allow the instrument to stabilize.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature.

Differential Thermal Analysis (DTA)

Differential thermal analysis is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature while both are subjected to a controlled temperature program. This method is used to detect physical and chemical changes that are accompanied by a change in enthalpy.

A generalized experimental protocol for the DTA of this compound would involve:

-

Sample and Reference Preparation:

-

A small amount of the this compound sample (typically 5-15 mg) is placed into a sample crucible.

-

An equal amount of a thermally inert reference material, such as calcined alumina (Al₂O₃), is placed into a matching reference crucible.

-

-

Instrument Setup:

-

The DTA instrument is calibrated for temperature using standard reference materials with known transition temperatures.

-

The sample and reference crucibles are placed symmetrically in the DTA cell.

-

A controlled atmosphere is established using a purge gas, similar to the TGA setup.

-

-

Thermal Program: The sample and reference are heated (and subsequently cooled, if desired) at a linear rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The differential temperature (ΔT) between the sample and the reference is continuously recorded as a function of the sample temperature. Endothermic events (e.g., melting, decomposition) result in a negative peak in the DTA curve, while exothermic events (e.g., crystallization, oxidation) produce a positive peak.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for conducting a thermal analysis experiment, from sample preparation to data interpretation.

Caption: Workflow for Thermal Analysis Experiments.

Logical Relationship of Thermal Events for this compound

The following diagram illustrates the sequence of thermal events for this compound upon heating, leading to its eventual decomposition.

Caption: Thermal Events for this compound.

References

rubidium sulfate optical properties and refractive index

An In-depth Technical Guide to the Optical Properties of Rubidium Sulfate

Introduction

This compound (Rb₂SO₄) is an inorganic compound that crystallizes in the orthorhombic system.[1] As a material with interesting optical characteristics, it finds applications in the manufacturing of specialty glasses and has relevance in the fields of electronics and photonics.[2] This guide provides a comprehensive overview of the core optical properties of this compound, focusing on its refractive index and anisotropic behavior. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this material's interaction with light.

At room temperature, this compound is an optically biaxial crystal, meaning it has three different principal refractive indices.[3][4][5] Its optical properties are notably dependent on temperature and the wavelength of light, including the existence of an "optical isotropic point" where its behavior simplifies to that of a uniaxial crystal.[3][4][5]

Quantitative Optical Data

The optical properties of this compound have been characterized across various conditions. The following tables summarize the key quantitative data available in the literature.

Table 1: General and Principal Refractive Indices

| Property | Value | Wavelength (λ) | Temperature (T) |

| Refractive Index (General) | 1.513 | Not Specified | Room Temperature |

| Refractive Index (nₓ) | 1.51936 | 633 nm | 85 K |

| Refractive Index (n_y_) | - | 633 nm | - |

| Refractive Index (n_z_) | 1.51936 | 633 nm | 85 K |

| Refractive Indices at Intersection | n_z_ = n_y_ = 1.51705 | 495 nm | Room Temperature |

Data sourced from multiple references.[2][3][6][7]

Table 2: Anisotropic and Temperature-Dependent Properties

| Property | Value | Wavelength (λ) | Temperature (T) |

| Crystal System | Optically Biaxial | Visible Spectrum | Room Temperature |

| Angle Between Optical Axes (2V) | 41.5° | 633 nm | Room Temperature |

| Angle Between Optical Axes (2V) | 25° | 632.8 nm | Room Temperature |

| Angle Between Optical Axes (2V) | 15° | 441.1 nm | Room Temperature |

| Optical Isotropic Point (2V=0°) | Becomes Optically Uniaxial | 633 nm | 85 K (-188.15 °C) |

| Temp. Coefficient of nₓ (dnₓ/dT) | 3.95 x 10⁻⁵ K⁻¹ | 633 nm | Low Temperatures |

| Temp. Coefficient of n_y_ (dn_y_/dT) | 4.085 x 10⁻⁵ K⁻¹ | 633 nm | Low Temperatures |

| Temp. Coefficient of n_z_ (dn_z_/dT) | 4.85 x 10⁻⁵ K⁻¹ | 633 nm | Low Temperatures |

Data sourced from multiple references.[3][5][8]

Recent studies show that the refractive indices (nᵢ) for all crystallographic directions increase as the temperature decreases.[3][4][5] A significant phenomenon occurs at 85 K, where the refractive indices along the x and z axes become equal (nₓ = n_z_), causing the crystal to transition from biaxial to optically uniaxial.[3][4][5] This is known as an optical isotropic point. Furthermore, the angle between the optical axes (2V) decreases almost linearly as the temperature is lowered from room temperature, reaching 0° at this 85 K transition point.[3][5]

Experimental Protocols for Optical Characterization

The determination of the refractive indices and their dependence on temperature and wavelength in anisotropic crystals like this compound requires precise measurement techniques.

Obreimov's Photographic Method

A prominent method cited for investigating the temperature and spectral dependencies of refractive indices in this compound crystals is the photographic method developed by Obreimov.[3] This technique is based on interferometry.

Principle: The method relies on measuring the path difference (Δ) created when a parallel beam of light passes along the boundary of a plane-parallel crystal plate and the surrounding environment (e.g., air or a liquid with a known refractive index, nₑₙ). The path difference is given by:

Δ = d (n꜀ᵣ - nₑₙ)

Where:

-

d is the thickness of the sample.

-

n꜀ᵣ is the refractive index of the crystal.

By analyzing the resulting interference pattern (fringes), the refractive index of the crystal can be determined as a function of wavelength (λ) using the formula:

n꜀ᵣ(λ) = nₑₙ + (kλ / d)

Where:

-

k is the order of the interference fringe.

Experimental Workflow: The process involves precise sample preparation, careful control of environmental conditions (especially temperature), and accurate analysis of the interference patterns captured photographically or with a digital sensor.

Caption: Workflow for determining the refractive index of Rb₂SO₄ using the Obreimov method.

Other Relevant Techniques

While the Obreimov method is specifically cited, a comprehensive characterization of optical properties may also involve other modern techniques:

-

Spectroscopic Ellipsometry: This method measures the change in polarization of light upon reflection from a sample's surface. It is highly sensitive and can be used to determine the refractive index and extinction coefficient of thin films and bulk crystals over a wide spectral range.[9]

-

Transmission and Reflection Spectroscopy: By measuring the amount of light transmitted and reflected through a sample, one can determine its absorption coefficient. For samples that produce interference patterns, these spectra can also be used to calculate the refractive index and film thickness.[9]

Conclusion

This compound is an optically anisotropic crystal with well-defined refractive indices that exhibit significant dependence on both temperature and wavelength. Its characterization as an optically biaxial material at room temperature, which transitions to uniaxial at a cryogenic temperature of 85 K, makes it an interesting subject for solid-state physics and materials science research.[3][5] The detailed quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers utilizing or further investigating the unique optical properties of this compound.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. sci.ldubgd.edu.ua [sci.ldubgd.edu.ua]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound CAS#: 7488-54-2 [m.chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. mdpi.com [mdpi.com]

Rubidium Sulfate: A Comprehensive Health and Safety Technical Guide for Researchers

This in-depth technical guide provides comprehensive health and safety information for rubidium sulfate, tailored for researchers, scientists, and professionals in drug development. The following sections detail toxicological data, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound (Rb₂SO₄) is a white, odorless crystalline solid. It is soluble in water and its properties are critical to understanding its safe handling and potential hazards.

| Property | Value |

| CAS Number | 7488-54-2 |

| Molecular Formula | O₄Rb₂S |

| Molecular Weight | 267 g/mol |

| Appearance | White crystalline powder or crystals |

| Odor | Odorless |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. However, available data indicates potential hazards upon exposure. The toxicity of rubidium compounds is generally attributed to the anion.

Acute Toxicity:

| Endpoint | Value | Species | Route | Source |

| LD50 | 4,594 mg/kg | Rat | Oral | [1][2] |

| LD50 | 1 g/kg | Rat | Intraperitoneal | [1] |

LD50: Lethal Dose, 50% - the dose of a substance that is lethal to 50% of a test population.

Health Effects:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-